4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The piperazine moiety is then introduced through a nucleophilic substitution reaction, where 3,4-dichlorophenylpiperazine is reacted with the pyrazolo[3,4-d]pyrimidine intermediate under suitable conditions .
Chemical Reactions Analysis
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets, making it useful in biochemical assays.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Trazodone: A compound with a similar piperazine moiety, used as an antidepressant.
Aripiprazole: Another compound with a piperazine structure, used as an antipsychotic.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and are studied for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H22Cl2N6 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H22Cl2N6/c1-15-3-6-21(16(2)11-15)31-23-18(13-28-31)22(26-14-27-23)30-9-7-29(8-10-30)17-4-5-19(24)20(25)12-17/h3-6,11-14H,7-10H2,1-2H3 |
InChI Key |
ISIAMOSAINZZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
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